molecular formula C28H26N4O4S B2603278 3-(4-ethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 865655-52-3

3-(4-ethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione

カタログ番号: B2603278
CAS番号: 865655-52-3
分子量: 514.6
InChIキー: FKHMXUSIQUEVIY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a complex polycyclic scaffold comprising a thieno[2,3-d]pyrimidine core fused with a cyclohepta[4,5] ring system. Key structural elements include:

  • A pyrido[1,2-a]pyrimidin-4-one methyl substituent at position 1, which may enhance hydrogen-bonding capacity and target affinity.
  • A tetrahydrocycloheptane ring, introducing conformational flexibility compared to smaller cyclohexane-based analogs.

The compound’s synthesis likely follows protocols analogous to those described for related thieno[2,3-d]pyrimidine derivatives, such as cyclocondensation of thiourea intermediates with α,β-unsaturated ketones, followed by functionalization via alkylation or nucleophilic substitution .

特性

IUPAC Name

4-(4-ethoxyphenyl)-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4S/c1-2-36-20-13-11-19(12-14-20)32-26(34)25-21-8-4-3-5-9-22(21)37-27(25)31(28(32)35)17-18-16-24(33)30-15-7-6-10-23(30)29-18/h6-7,10-16H,2-5,8-9,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHMXUSIQUEVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC(=O)N5C=CC=CC5=N4)SC6=C3CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(4-ethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes multiple functional groups that may influence its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC28H26N4O4S
Molecular Weight514.167 g/mol
InChIInChI=1S/C28H26N4O4S/...
CAS NumberNot provided

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Core Structure :
    • This involves cyclization reactions using appropriate precursors like pyridine derivatives and carbonyl compounds.
  • Introduction of Functional Groups :
    • Urea moieties can be introduced via reactions with isocyanates.
  • Final Modifications :
    • Additional steps to modify the ethoxy and pyrido groups may enhance biological activity.

Antitumor Activity

Recent studies have shown that compounds with similar structures exhibit significant antitumor properties. For example:

  • A study on related pyrido[1,2-a]pyrimidine derivatives demonstrated inhibition of various cancer cell lines including breast and lung cancers at concentrations as low as 10 µM .

The proposed mechanism of action for this compound likely involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Potential targets include:

  • MAPK Pathway : Inhibition of the MEK-MAPK pathway has been documented in related compounds, suggesting a similar action for this molecule .

Case Studies

  • In Vivo Studies :
    • In a rat model, administration of related compounds resulted in significant inhibition of pMAPK in liver and lung tissues after both oral and intravenous dosing. The inhibition rates ranged from 57% to 99% depending on the dose and route of administration .
  • In Vitro Assays :
    • Cell viability assays indicated that the compound could reduce viability in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells significantly compared to controls .

Structure-Activity Relationship (SAR)

The presence of the ethoxy group at the para position on the phenyl ring appears to enhance lipophilicity and potentially improve cellular uptake. Variations in substituents on the pyrido ring also affect biological activity; for instance:

Compound VariationObserved Activity
Ethoxy vs. Methoxy SubstituentEthoxy shows higher activity
Positioning of Functional GroupsChanges in potency observed

類似化合物との比較

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / Structure Key Substituents/Modifications Biological Activity/Mechanism Insights
3-(4-Ethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione 4-ethoxyphenyl, pyrido[1,2-a]pyrimidin-4-one methyl, cyclohepta ring Hypothesized antitumor activity via kinase inhibition (based on structural analogs) .
3-(4-Nitrophenyl)-2-sulfanyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-(5H)-one 4-nitrophenyl, sulfhydryl group Moderate antitumor activity (IC₅₀: 12–18 μM vs. leukemia cells); nitro group enhances electrophilicity.
2-(Alkylthio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-(5H)-ones Variable alkylthio chains (e.g., methyl, ethyl) at position 2 Increased lipophilicity correlates with improved cell permeability (logP: 2.8–3.5) .
Oleanolic Acid (OA) and Hederagenin (HG) Pentacyclic triterpenoid scaffolds Shared mechanisms (e.g., NF-κB inhibition) due to structural similarity (Tanimoto coefficient >0.85).

Key Findings from Comparative Studies

Impact of Substituents on Bioactivity :

  • The 4-ethoxyphenyl group in the target compound likely improves metabolic stability compared to the 4-nitrophenyl analog, which may undergo nitro-reduction to reactive intermediates .
  • Alkylthio substituents (e.g., in compounds 7–11 ) enhance lipophilicity but may reduce solubility, necessitating formulation optimization.

Scaffold-Dependent Mechanism of Action (MOA): Compounds with the thieno[2,3-d]pyrimidine core exhibit kinase inhibition profiles distinct from triterpenoids (e.g., OA/HG) due to differences in hydrogen-bonding motifs . Park et al. (2023) demonstrated that scaffold similarity (e.g., OA vs. HG) strongly predicts shared MOAs, while minor substituent changes (e.g., ethoxy vs. nitro) alter target selectivity .

Structural Similarity and Transcriptome Correlation :

  • Only 20% of structurally similar compounds (Tanimoto coefficient >0.85) show significant overlap in gene expression profiles, emphasizing the role of biological context (e.g., cell type, dose) .

Table 2: Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Nitrophenyl Analog Alkylthio Derivatives
Molecular Weight (g/mol) ~650 427 390–450
logP ~3.2 (predicted) 2.5 2.8–3.5
Water Solubility Low (µg/mL range) Moderate Poor
CYP3A4 Inhibition Likely (due to pyrimidone core) Not reported Moderate (alkylthio-dependent)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。